molecular formula C19H20ClN3O5 B4393359 N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE

N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE

Cat. No.: B4393359
M. Wt: 405.8 g/mol
InChI Key: LGEVCTFDJLDHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry. The compound features a complex structure with a furan ring, a piperazine moiety, and a chlorinated phenyl group, making it a versatile candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Furan-2-Carbonyl Chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the Piperazine Intermediate: The furan-2-carbonyl chloride is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using a suitable chlorinating agent such as phosphorus pentachloride.

    Coupling Reaction: The chlorinated phenyl compound is then coupled with the furan-2-carbonyl piperazine intermediate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE stands out due to its unique combination of a furan ring, a piperazine moiety, and a chlorinated phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-chloro-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5/c1-12(24)21-15-11-17(27-2)13(10-14(15)20)18(25)22-5-7-23(8-6-22)19(26)16-4-3-9-28-16/h3-4,9-11H,5-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEVCTFDJLDHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-CHLORO-4-[4-(FURAN-2-CARBONYL)PIPERAZINE-1-CARBONYL]-5-METHOXYPHENYL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.